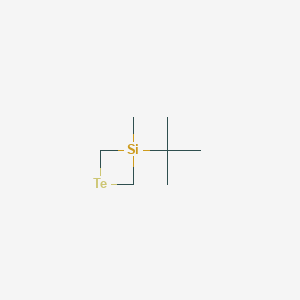
3-tert-Butyl-3-methyl-1,3-tellurasiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-3-methyl-1,3-tellurasiletane is a unique organotellurium compound characterized by the presence of tellurium and silicon atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-3-methyl-1,3-tellurasiletane typically involves the reaction of tellurium tetrachloride with organosilicon compounds under controlled conditions. One common method includes the use of tert-butyl and methyl-substituted silanes as starting materials. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane, and requires the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the formation of the tellurasiletane ring.
Industrial Production Methods: While the industrial production of this compound is not widely documented, scaling up the laboratory synthesis methods would involve optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-tert-Butyl-3-methyl-1,3-tellurasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3), leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of tellurium hydrides.
Substitution: The tellurium atom in the compound can participate in substitution reactions with halogens or other nucleophiles, forming new organotellurium derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, O3, and other peroxides under mild to moderate temperatures.
Reduction: NaBH4, LiAlH4 in solvents like THF or ethanol.
Substitution: Halogens (Cl2, Br2) or nucleophiles (Grignard reagents) in aprotic solvents.
Major Products:
Oxidation: Tellurium oxides and organotellurium oxides.
Reduction: Tellurium hydrides and reduced organotellurium compounds.
Substitution: Various organotellurium derivatives depending on the substituents used.
Scientific Research Applications
3-tert-Butyl-3-methyl-1,3-tellurasiletane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds and as a catalyst in organic reactions.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: It may be used in the production of advanced materials, including semiconductors and specialized polymers.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-3-methyl-1,3-tellurasiletane involves its interaction with various molecular targets, primarily through the tellurium atom. The compound can form coordination complexes with metals and other elements, influencing catalytic processes and chemical reactions. The pathways involved include:
Coordination Chemistry: Formation of stable complexes with transition metals.
Catalysis: Acting as a catalyst or co-catalyst in organic synthesis.
Biological Interactions: Potential interactions with biological molecules, leading to therapeutic effects.
Comparison with Similar Compounds
- **tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- **tert-Butyl isocyanide
- **tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
Comparison: 3-tert-Butyl-3-methyl-1,3-tellurasiletane is unique due to the presence of both tellurium and silicon atoms, which imparts distinct chemical and physical properties. Unlike other tert-butyl-substituted compounds, it exhibits unique reactivity patterns and potential applications in catalysis and material science. The presence of tellurium also opens up avenues for exploring its biological and medicinal properties, setting it apart from other similar organosilicon compounds.
Properties
CAS No. |
918905-23-4 |
|---|---|
Molecular Formula |
C7H16SiTe |
Molecular Weight |
255.9 g/mol |
IUPAC Name |
3-tert-butyl-3-methyl-1,3-tellurasiletane |
InChI |
InChI=1S/C7H16SiTe/c1-7(2,3)8(4)5-9-6-8/h5-6H2,1-4H3 |
InChI Key |
ZALATXVSKRRYPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si]1(C[Te]C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide](/img/structure/B12619684.png)
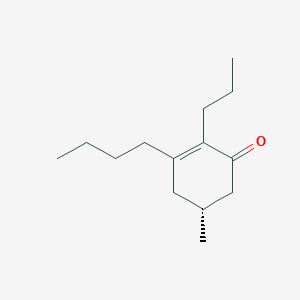
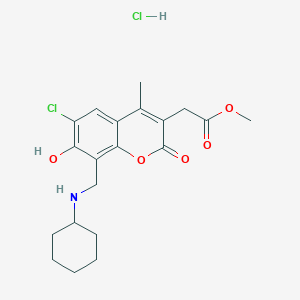
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)
![N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B12619716.png)
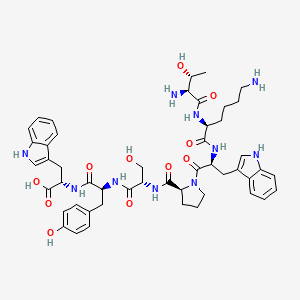
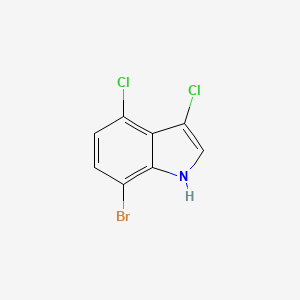
![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)
![4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide](/img/structure/B12619732.png)
![(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12619742.png)
![6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12619745.png)
![1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12619753.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12619754.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)
